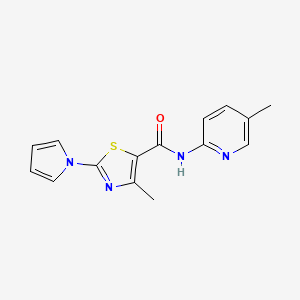

4-methyl-N-(5-methylpyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

4-methyl-N-(5-methylpyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a 1H-pyrrol-1-yl group at position 2, and a carboxamide moiety at position 5. The carboxamide nitrogen is further substituted with a 5-methylpyridin-2-yl group.

The compound’s synthesis follows a general route for thiazole carboxamides, as described in : nitriles are coupled with ethyl 2-bromoacetoacetate to form substituted ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates, which are hydrolyzed and subsequently coupled with amines to yield the final amides . The presence of the 1H-pyrrol-1-yl substituent distinguishes it from analogs with pyridinyl or other aromatic substituents at position 2 of the thiazole ring.

Properties

IUPAC Name |

4-methyl-N-(5-methylpyridin-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-10-5-6-12(16-9-10)18-14(20)13-11(2)17-15(21-13)19-7-3-4-8-19/h3-9H,1-2H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEISTMVSBSJMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-methylpyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

Attachment of the Pyridine Ring: The pyridine ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the pyridine and a halogenated thiazole intermediate.

Final Coupling and Functionalization: The final step involves coupling the synthesized intermediates and introducing the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-methylpyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced derivatives with fewer double bonds or oxygen-containing groups.

Substitution Products: Substituted derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

4-methyl-N-(5-methylpyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-methylpyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-methyl-N-(5-methylpyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can be contextualized by comparing it to related thiazole carboxamides and heterocyclic analogs (Table 1).

Table 1: Structural and Functional Comparison of Selected Thiazole Carboxamides

Structural Variations and Implications

- Substituent Diversity at Position 2: The target compound’s 1H-pyrrol-1-yl group at position 2 contrasts with pyridinyl groups in analogs from . Pyrrole’s aromaticity and smaller size may enhance binding to hydrophobic pockets in biological targets compared to bulkier pyridinyl substituents .

Amide Nitrogen Substitution :

Physicochemical Properties

- The 1H-pyrrol-1-yl and methylpyridine groups in the target compound likely confer moderate logP values, balancing lipophilicity and solubility. In contrast, sulfamoyl-containing analogs like C F6 () may have higher polarity, impacting bioavailability .

Biological Activity

4-methyl-N-(5-methylpyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C15H14N4OS

- Molecular Weight : 298.36 g/mol

- SMILES Notation : Cc1nc(sc1C(=O)Nc1ccc(C)cn1)-n1cccc1

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that thiazole derivatives can possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole moieties have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of apoptotic pathways and cell cycle regulation .

- Antimicrobial Properties : Thiazole derivatives are known for their antibacterial and antifungal activities. The presence of the thiazole ring enhances the interaction with microbial targets, leading to effective inhibition of growth in various pathogens .

- Cytotoxicity : Research indicates that this compound shows promising cytotoxicity against human cancer cell lines, with IC50 values indicating its potency in inducing cell death .

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.

- Induction of Apoptosis : It modulates key apoptotic proteins, promoting programmed cell death in malignant cells.

- Cell Cycle Arrest : The compound interferes with the normal progression of the cell cycle, particularly at the G2/M phase, leading to growth inhibition.

Antitumor Studies

A study involving various thiazole derivatives demonstrated that this compound exhibited significant cytotoxicity against HT-29 and TK-10 cell lines. The IC50 values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 15.0 |

| TK-10 | 12.5 |

These results suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 8 |

| S. aureus | 16 |

| C. albicans | 32 |

These findings indicate that the compound possesses moderate antimicrobial activity, warranting further exploration for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.